molecular formula C12H18O3 B13063499 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid

Cat. No.: B13063499
M. Wt: 210.27 g/mol
InChI Key: JTUHGUJZAPYTBF-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is a bicyclic carboxylic acid derivative featuring a cyclohexene ring fused with an oxane (tetrahydropyran) ring. Its structure combines the rigidity of the cyclohexene moiety with the oxygen-containing oxane ring, which influences its electronic and steric properties.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(cyclohexen-1-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C12H18O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h4H,1-3,5-9H2,(H,13,14)

InChI Key

JTUHGUJZAPYTBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization via Diels–Alder and Ring-Closing Reactions

A common approach to prepare bicyclic systems with cyclohexene and oxane rings is through Diels–Alder cycloaddition followed by selective functional group transformations.

  • Diels–Alder Cycloaddition : The cyclohexene ring can be formed by reacting a diene (e.g., Danishefsky’s diene) with an appropriate dienophile such as methyl 2-acetamidoacrylate. This reaction yields cycloadducts that can be further transformed into bicyclic amino acid derivatives, as shown in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are structurally related to the target compound.

  • Ring Closure to Form Oxane Ring : The oxane ring is typically formed by intramolecular cyclization of hydroxy acid precursors or by ring-closing reactions on tetrahydropyran derivatives. For example, tetrahydro-2H-pyran-4-carboxylic acid derivatives can be used as starting materials, which upon functionalization yield the oxane ring with the carboxylic acid at the 4-position.

Catalytic Hydrogenation and Functional Group Transformations

  • Catalytic hydrogenation under mild conditions can be used to convert aromatic precursors to cyclohexene or cyclohexane derivatives while preserving or selectively modifying functional groups. For example, the hydrogenation of p-aminobenzoic acid derivatives using ruthenium on carbon (Ru/C) catalysts under controlled hydrogen pressure yields cyclohexane carboxylic acid derivatives with high stereoselectivity.

  • Protecting groups such as tert-butoxycarbonyl (BOC) are often employed to protect amino groups during multi-step syntheses, allowing selective reactions on other parts of the molecule.

Esterification and Selective Crystallization for Purification

  • After synthesis, mixtures of cis/trans isomers can be separated by selective esterification of carboxylic acid groups or by selective crystallization techniques to isolate the desired stereoisomer with high purity.

Detailed Research Findings and Data

Catalyst and Reaction Conditions for Cyclohexene Ring Formation

Parameter Details
Starting Material p-Aminobenzoic acid or derivatives
Catalyst 5% Ru on carbon (Ru/C)
Catalyst Loading 20–40% by weight relative to starting material
Solvent Aqueous 10% NaOH solution
Temperature 100 °C
Hydrogen Pressure 15 bar
Reaction Time Several hours (typically 20 h for BOC protection)
Trans/Cis Ratio >75% trans product
Yield Up to 70% after protection and purification

This procedure allows one-pot synthesis of trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which can be further protected or functionalized.

Protection and Esterification Steps

  • After hydrogenation, the amino group is protected with BOC anhydride at room temperature for approximately 20 hours.
  • The cis isomer can be selectively esterified using methyl bromide in acetone at 60 °C, followed by cooling and filtration to isolate the trans isomer with high purity (99.1%) and a yield of 62%.

Synthesis of Oxane Ring Precursors

  • Tetrahydro-2H-pyran-4-carboxylic acid can be converted to reactive intermediates such as 2-bromo-1-(tetrahydro-2H-pyran-4-yl) ethan-1-one by reaction with oxalyl chloride and subsequent bromination, facilitating further coupling reactions to introduce the cyclohexene moiety.

Summary Table of Preparation Steps

Step Reaction Type Conditions / Reagents Outcome / Notes
1. Formation of cyclohexene ring Catalytic hydrogenation 5% Ru/C, 10% NaOH, 100 °C, 15 bar H2 High trans selectivity (>75%)
2. Protection of amino group BOC protection BOC anhydride, acetone, RT, 20 h Stable intermediate for further steps
3. Esterification Selective methylation Methyl bromide, acetone, 60 °C, 3 h Separation of cis/trans isomers
4. Oxane ring precursor synthesis Acyl chloride formation & bromination Oxalyl chloride, DMF, CH2Cl2, then HBr Reactive intermediate for coupling
5. Purification Crystallization / extraction Acid-base extraction, drying High purity product (>99%)

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexenone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexene and oxane rings may also interact with lipid membranes, affecting cell signaling and membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid and related compounds, supported by experimental and computational

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₂H₁₆O₃ Cyclohexene, oxane, carboxylic acid ~208.25 (calc.) Hypothesized applications in drug design due to fused bicyclic structure; limited direct data.
4-(2-Chlorophenyl)oxane-4-carboxylic acid C₁₂H₁₃ClO₃ Chlorophenyl, oxane, carboxylic acid 240.69 Predicted collision cross-section (CCS) of 150.1 Ų (M+H⁺); potential as a rigid scaffold .
4-Hexylcyclohex-3-ene-1-carboxylic acid C₁₃H₂₂O₂ Hexyl chain, cyclohexene, carboxylic acid 222.31 Hydrophobic substituent enhances lipid solubility; used in polymer chemistry .
(1S,4S)-4-(Aminomethyl)cyclohexane-1-carboxylic acid C₈H₁₅NO₂ Aminomethyl, cyclohexane, carboxylic acid 157.21 Precursor for radiopharmaceuticals (e.g., ⁹⁹ᵐTc-labeled glucose derivatives) .
Cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid C₁₅H₁₇ClO₃ Chlorophenyl ketone, cyclohexane 292.75 Bioactive intermediate; used in synthesis of spirocyclic compounds .
Cyclohexanecarboxylic acid C₇H₁₂O₂ Simple cyclohexane, carboxylic acid 128.17 Industrial solvent; precursor for esters and amides .

Key Comparative Insights:

Structural Rigidity vs. Flexibility :

  • The fused oxane and cyclohexene rings in the target compound confer greater rigidity compared to simpler cyclohexanecarboxylic acid derivatives. This rigidity may enhance binding specificity in drug-receptor interactions .
  • In contrast, 4-hexylcyclohex-3-ene-1-carboxylic acid () incorporates a flexible hexyl chain, increasing lipophilicity and making it suitable for lipid-based formulations.

Electronic Effects: Electron-withdrawing groups (e.g., chlorine in 4-(2-chlorophenyl)oxane-4-carboxylic acid) reduce pKa values, enhancing acidity and solubility in polar solvents . The aminomethyl group in (1S,4S)-4-(aminomethyl)cyclohexane-1-carboxylic acid introduces basicity, enabling coordination with metal ions like ⁹⁹ᵐTc for diagnostic imaging .

Biological Applications: The target compound’s bicyclic structure is analogous to spirocyclic derivatives (e.g., 2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid), which exhibit pharmacological activity in neurological disorders . Cis-4-[2-(3-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid () demonstrates how aryl ketone substituents can modulate bioactivity, suggesting similar strategies for the target compound.

Safety and Handling :

  • Carboxylic acid derivatives like cyclohexanecarboxylic acid require standard safety protocols (e.g., eye protection, ventilation) due to irritant properties . The target compound’s safety profile is likely comparable but requires empirical validation.

Biological Activity

4-(Cyclohex-1-en-1-yl)oxane-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.23 g/mol

This compound features a cyclohexene ring and a carboxylic acid functional group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of carboxylic acids can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that the structural features contribute to its potential activity against pathogens.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound A (similar structure)HeLa15Apoptosis induction via caspase activation
Compound BMCF-720Inhibition of HDACs
This compoundTBDTBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The carboxylic acid group may interact with active sites of enzymes critical for cellular functions, leading to inhibition.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, potentially inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may promote programmed cell death through the activation of apoptotic pathways.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Anticancer Activity : A study published in Frontiers in Chemistry examined compounds with similar structures and found significant antiproliferative effects on leukemia cell lines, suggesting that modifications to the cyclohexene structure could enhance activity against specific cancers .
  • Antimicrobial Screening : Another investigation focused on carboxylic acid derivatives demonstrated broad-spectrum antimicrobial activity, indicating potential applications in treating infections .

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